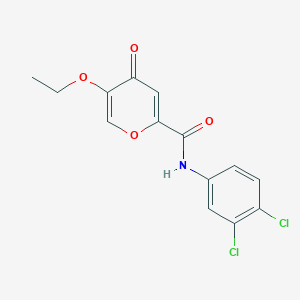

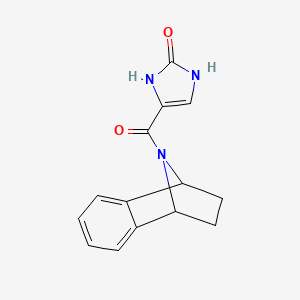

![molecular formula C9H13BrF2 B2638499 6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane CAS No. 2490398-81-5](/img/structure/B2638499.png)

6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane” is a chemical compound with the CAS Number: 2287283-50-3 . It has a molecular weight of 225.08 . The IUPAC name for this compound is 6-(bromomethyl)-2,2-difluorospiro[3.3]heptane .

Molecular Structure Analysis

The InChI code for “6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane” is 1S/C8H11BrF2/c9-3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Stability and Reactivity

Spiro[3.3]heptane derivatives exhibit unique stability and reactivity characteristics due to their structural features. For example, the study of spirocyclopropanated cyclopropyl cations reveals insights into the relative stabilities of these compounds. The methanolyses of triangulane derivatives proceed with retention of the dispiro[2.0.2.1]heptane skeleton, indicating a preference for ring retention under solvolysis conditions. This suggests an inherent stability provided by the spiro[3.3]heptane framework, which could be advantageous in synthetic applications where retaining the core structure is desired Kozhushkov et al., 2003.

Enzyme-Catalyzed Asymmetric Synthesis

Spiro[3.3]heptane derivatives have also been employed in enzyme-catalyzed asymmetric synthesis, highlighting their potential in producing chiral compounds. The preparation of spiro[3.3]heptane derivatives with axial chirality via pig liver esterase-catalyzed asymmetric hydrolysis demonstrates the versatility of these structures in stereoselective synthesis. This approach opens avenues for the creation of chiral building blocks that can be utilized in the development of pharmaceuticals and other biologically active compounds Naemura & Furutani, 1990.

Advanced Building Blocks for Drug Discovery

The development of novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks through a convergent synthesis strategy showcases the potential of these structures in drug discovery. These building blocks, derived from a common synthetic precursor, are obtained via short reaction sequences on a multigram scale, illustrating their scalability and applicability in the synthesis of complex molecules. Such advanced building blocks could lead to the discovery of new drugs with improved efficacy and safety profiles Olifir et al., 2020.

Material Science Applications

In the realm of materials science, spiro[3.3]heptane derivatives have been explored for their utility in the fabrication of organic electronic devices. The synthesis of a spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material for use in planar perovskite solar cells exemplifies this application. The resulting material, synthesized via a simplified two-step reaction, demonstrates competitive power conversion efficiency, highlighting the potential of spiro[3.3]heptane derivatives in improving the performance of solar cells Li et al., 2017.

properties

IUPAC Name |

6-(bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrF2/c1-7(6-10)2-8(3-7)4-9(11,12)5-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLOCBJDMAOOGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(C1)CC(C2)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

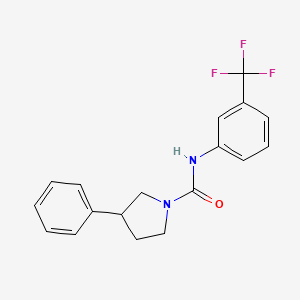

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)

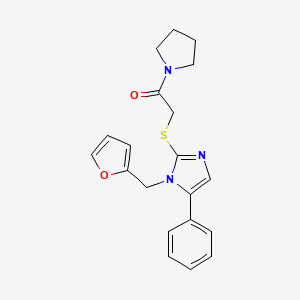

![4-(2-cyclohexylacetyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2638420.png)

![Spiro[3.3]heptan-3-ylmethanamine;hydrochloride](/img/structure/B2638431.png)

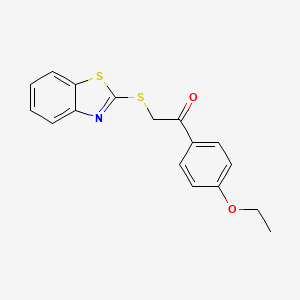

![2-ethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2638435.png)